molecular formula C8H8FNO B181763 N-(2-Fluorophenyl)acetamide CAS No. 399-31-5

N-(2-Fluorophenyl)acetamide

Cat. No. B181763
CAS RN: 399-31-5
M. Wt: 153.15 g/mol
InChI Key: AUZPZBPZWHEIDY-UHFFFAOYSA-N
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Description

“N-(2-Fluorophenyl)acetamide” is a chemical compound with the formula C8H8FNO. Its molecular weight is 153.1536 . It is also known by other names such as 2’-Fluoroacetanilide .


Molecular Structure Analysis

The molecular structure of “N-(2-Fluorophenyl)acetamide” can be represented by the InChI code: InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“N-(2-Fluorophenyl)acetamide” is a solid at room temperature . Its molecular weight is 153.16 . The storage temperature is recommended to be at room temperature, in a dry place .

Scientific Research Applications

Potential Pesticides

Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds related to N-(2-Fluorophenyl)acetamide, have been characterized for their potential as pesticides. X-ray powder diffraction has been used to identify and characterize these compounds, indicating their potential use in agricultural settings (Olszewska, Pikus & Tarasiuk, 2008).

Chemoselective Acetylation

N-(2-Fluorophenyl)acetamide is a notable compound in the synthesis of antimalarial drugs. It's an intermediate in the chemoselective monoacetylation of 2-aminophenol, an important step in synthesizing such drugs. This process has been optimized, offering insights into efficient and selective synthesis methods (Magadum & Yadav, 2018).

Immunomodulatory Effects

Certain derivatives of N-(2-Fluorophenyl)acetamide, like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, have shown potential in modulating immune responses, particularly in relation to tumors. These compounds can augment lymphocyte responses and enhance macrophage inhibitory effects on tumor growth, indicating potential applications in cancer immunotherapy (Wang et al., 2004).

Structural and Crystallographic Studies

The crystal structure of compounds like 2,2-Dibromo-N-(4-fluorophenyl)acetamide, which are structurally related to N-(2-Fluorophenyl)acetamide, have been studied for their chemical properties. Such studies provide insights into molecular interactions and potential applications in designing materials or drugs (Qian et al., 2012).

Potential Inhibitors of α-l-fucosidases

N-(2-Fluorophenyl)-2β-deoxyfuconojirimycin acetamide derivatives have been identified as potent inhibitors of α-l-fucosidases. These compounds have significant implications in therapeutic trials against genetic deficiency disorders due to their potent and selective inhibition capability (Kato et al., 2013).

Safety And Hazards

“N-(2-Fluorophenyl)acetamide” is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and the hazard statements include H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if exposed or concerned .

properties

IUPAC Name

N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8FNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZPZBPZWHEIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192938
Record name N-(2-Fluorophenyl)acetamide
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)acetamide

CAS RN

399-31-5
Record name 2′-Fluoroacetanilide
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Record name N-(2-Fluorophenyl)acetamide
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Record name N-(2-Fluorophenyl)acetamide
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Record name N-(2-fluorophenyl)acetamide
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Synthesis routes and methods I

Procedure details

Acetic anhydride (57 mL, 0.6 mol) was added slowly, over approximately 40 min, to stirred 2-fluoroaniline (27, 55.7 g, 0.5 mol) under cooling (water bath) to maintain the reaction temperature at 60° C. to 70° C. After 10 hours more, the reaction mixture was poured into H2O, the whole was extracted with ethyl acetate (2×300 mL). The combined organic extracts were washed with 5% aqueous NaHCO3, brine, dried (K2CO3), filtered and concentrated to provide the title compound as a white solid (67.0 g, 88%).
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
55.7 g
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Yield
88%

Synthesis routes and methods II

Procedure details

25 ml of acetic anhydride was added to a mixture of 11.1 g of 2-fluoroaniline and 25 ml of glacial acetic acid. The mixture was heated at reflux for 5 minutes, then diluted with ice water. The resulting mixture was filtered, and the solid was dried to give N-(2-fluorophenyl)acetamide (3A), as a white solid, m.p.: 76°-77° C.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activities has N-(2-Fluorophenyl)acetamide been investigated for?

A1: N-(2-Fluorophenyl)acetamide has shown promising results as a building block for developing novel drug candidates. Research has primarily focused on its potential as an antitumor agent [] and an anticonvulsant and antidepressant []. Further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.

Q2: How does the fluorine atom in N-(2-Fluorophenyl)acetamide influence its biological activity?

A2: While N-(2-Fluorophenyl)acetamide itself hasn't been extensively studied, research on similar compounds suggests that the fluorine atom plays a crucial role in its activity. Studies on 5-substituted quinoxalines, where fluorine is also present at the ortho position relative to a nitrogen atom, showed distinct effects on the molecule's NMR spectra []. This suggests the fluorine atom's electronegativity significantly influences the electronic environment of the molecule, potentially impacting its binding affinity to biological targets. Similarly, research on dithiobisacetamides with fluorine substitutions highlighted their potency as urease inhibitors, indicating the fluorine atom's contribution to target binding and biological activity [].

Q3: Are there any studies on the structure-activity relationship (SAR) of N-(2-Fluorophenyl)acetamide derivatives?

A3: While specific SAR studies focusing solely on N-(2-Fluorophenyl)acetamide are limited, research on closely related derivatives provides valuable insights. For example, a series of novel 1,3-disubstituted pyridazinone derivatives, incorporating the N-(2-Fluorophenyl)acetamide moiety, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines []. The study found that modifications on the pyridazinone ring significantly affected the antitumor potency, indicating the importance of structural variations on the activity of compounds containing the N-(2-Fluorophenyl)acetamide scaffold.

Q4: What is known about the synthesis of N-(2-Fluorophenyl)acetamide?

A4: N-(2-Fluorophenyl)acetamide can be synthesized from 2-fluoroaniline as a starting material. One approach involves a multi-step synthesis that includes acetylation, sulfonylation, ammonolysis, deacetylation, chlorine displacement, and desulfonamide reactions []. This process results in the formation of 2-chloro-6-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds, including N-(2-Fluorophenyl)acetamide.

Q5: Have any computational studies been conducted on N-(2-Fluorophenyl)acetamide?

A5: Yes, computational studies using Density Functional Theory (DFT) have been conducted on 4-fluoroacetanilide, a structural isomer of N-(2-Fluorophenyl)acetamide []. These simulations focused on understanding the origin of low-frequency terahertz (THz) resonances in organic molecules. The study revealed that the strategic placement of the fluorine atom in 4-fluoroacetanilide significantly enhanced THz resonances below 1 THz. This finding highlights the potential of computational methods like DFT in studying the structural and electronic properties of N-(2-Fluorophenyl)acetamide and its derivatives.

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